molecular formula C24H25N5O2 B2889816 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-13-5

1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2889816
CAS No.: 877617-13-5
M. Wt: 415.497
InChI Key: RTVVDHOBQQDJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimido[2,1-f]purine core substituted with methyl, phenethyl, and o-tolyl groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is built through nucleophilic substitution reactions.

    Substitution Reactions: Introduction of the methyl, phenethyl, and o-tolyl groups is achieved through various substitution reactions. For instance, methylation can be performed using methyl iodide in the presence of a base like potassium carbonate.

    Cyclization: The tetrahydropyrimido ring is formed through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and purity. This can involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.

    Purification Techniques: Advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: Employed in the design of bioactive molecules and drug discovery efforts.

    Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Contains a meta-tolyl group.

    1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: The parent compound for comparison.

Uniqueness

The unique substitution pattern of this compound, particularly the ortho-tolyl group, may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be crucial for its specific applications in medicinal chemistry and biological research.

Properties

IUPAC Name

1-methyl-9-(2-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17-9-6-7-12-19(17)27-14-8-15-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)16-13-18-10-4-3-5-11-18/h3-7,9-12H,8,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVVDHOBQQDJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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